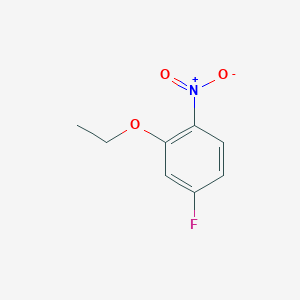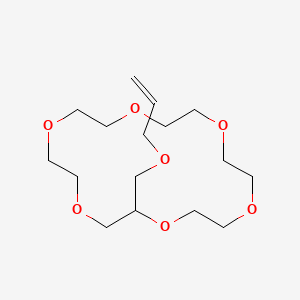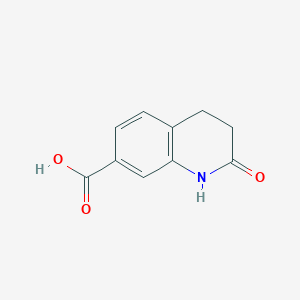
4-Methacrylamidosalicylic acid
Descripción general
Descripción
4-Methacrylamidosalicylic acid is an organic compound with the chemical formula C11H11NO4. It is a white or almost white solid with certain solubility in water and the ability to form intramolecular and intermolecular hydrogen bonds. This compound is known for its stability and has significant applications in the fields of medicine and cosmetics .
Métodos De Preparación
The preparation of 4-Methacrylamidosalicylic acid typically involves the reaction of 4-methacrylamide and salicylic acid. The specific reaction conditions and methods can vary depending on laboratory conditions and requirements . One common method involves radical (co)polymerization in solutions such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of azobisisobutyronitrile (AIBN) as an initiator at 65°C for 24 hours. The resulting polymers are isolated by dialysis against water followed by freeze drying .
Análisis De Reacciones Químicas
4-Methacrylamidosalicylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Aplicaciones Científicas De Investigación
4-Methacrylamidosalicylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Methacrylamidosalicylic acid involves its interaction with specific molecular targets and pathways. For instance, its polymeric derivatives form luminescent complexes with europium and terbium ions, which are used for biovisualization of cells, viruses, tissues, and biological processes . The compound’s ability to form hydrogen bonds and its stability contribute to its effectiveness in various applications.
Comparación Con Compuestos Similares
4-Methacrylamidosalicylic acid can be compared with other similar compounds such as:
4-Aminosalicylic acid: An antituberculosis drug that forms luminescent complexes with europium and terbium ions.
Methacrylic acid: An organic compound used in the production of polymers and coatings.
Salicylic acid: Known for its use in skin care products and anti-inflammatory drugs.
The uniqueness of this compound lies in its ability to form stable hydrogen bonds and its wide range of applications in various fields, from medicine to industry.
Propiedades
IUPAC Name |
2-hydroxy-4-(2-methylprop-2-enoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-6(2)10(14)12-7-3-4-8(11(15)16)9(13)5-7/h3-5,13H,1H2,2H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLCVRHQTJPCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC(=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501208 | |
| Record name | 2-Hydroxy-4-[(2-methylacryloyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50512-48-6 | |
| Record name | 2-Hydroxy-4-[(2-methylacryloyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














